GSK-5498A
Overview
Description
GSK-5498A is a selective inhibitor of calcium release-activated calcium channels, with an IC50 value of 1 μM . This compound is known for its ability to inhibit the release of mediators from mast cells and pro-inflammatory cytokines from T cells . It has a molecular formula of C18H11F6N3O and a molecular weight of 399.29 g/mol .
Preparation Methods
The synthetic routes and reaction conditions for GSK-5498A are not extensively detailed in the available literature. The compound is typically stored as a solid at -20°C for up to three years or in solution at -80°C for up to two years .
Chemical Reactions Analysis
GSK-5498A undergoes various chemical reactions, primarily involving its interaction with calcium release-activated calcium channels. The compound shows high selectivity for these channels over other ion channels, enzymes, and G-protein coupled receptors . Common reagents and conditions used in these reactions include calcium-sensitive dyes like Fluo4-AM and various cell types such as human embryonic kidney cells and Jurkat cells . Major products formed from these reactions include the inhibition of calcium influx and the subsequent reduction in cytokine release .
Scientific Research Applications
GSK-5498A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium release-activated calcium channels and their inhibitors . In biology, it is employed to investigate the role of these channels in various cellular processes, including the release of mediators from mast cells and cytokines from T cells . In medicine, this compound is used in research related to inflammatory disorders, as it can inhibit the release of pro-inflammatory cytokines .
Mechanism of Action
GSK-5498A exerts its effects by selectively inhibiting calcium release-activated calcium channels . This inhibition prevents the influx of calcium ions into cells, which in turn inhibits the release of mediators from mast cells and pro-inflammatory cytokines from T cells . The molecular targets of this compound include the calcium release-activated calcium channels, and the pathways involved are primarily related to calcium signaling .
Comparison with Similar Compounds
GSK-5498A is unique in its high selectivity for calcium release-activated calcium channels. Similar compounds include MRS1845, RO2959 hydrochloride, SKF-96365 hydrochloride, and 2-Aminoethyl diphenylborinate . These compounds also target calcium release-activated calcium channels but may differ in their selectivity, potency, and specific applications .
Properties
IUPAC Name |
2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBGZAJDHUHMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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